
2-Amino-3-nitropyridine
Overview
Description
2-Amino-3-nitropyridine (ANP, C₅H₅N₃O₂) is a nitro-substituted pyridine derivative with an amino group at the 2-position and a nitro group at the 3-position. Its molecular structure has been extensively characterized using X-ray crystallography and computational methods (B3LYP/MP2 with 6-311++G(d,p) basis set), revealing key geometric parameters such as bond lengths (C–NH₂: 1.313 Å; C–NO₂: 1.448 Å) and a near-planar pyridinium ring with a dihedral angle of 9.7° between the nitro group and the ring . ANP exhibits intramolecular hydrogen bonding (N–H···O) and charge transfer properties, as evidenced by HOMO-LUMO energy gaps and NBO analysis .
ANP is a versatile precursor in organic synthesis, used to prepare heterocyclic compounds like imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-aminopyridine. This process typically requires the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration at the third position .
Another method involves the reaction of 2-chloro-3-nitropyridine with aqueous ammonia. This reaction is carried out in a sealed tube at elevated temperatures (around 90°C) for an extended period (approximately 16 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Nitration of Urea Derivatives
A highly selective nitration method involves reacting 3-aminopyridine with phosgene (COCl₂) or urea (H₂NCONH₂) to form N,N'-di-(3-pyridyl)-urea . Subsequent nitration of this intermediate exclusively targets the 2-position of the pyridine ring, yielding N,N'-di-(2-nitropyridyl)-urea . Hydrolysis with sodium hydroxide then produces 2-amino-3-nitropyridine in yields exceeding 90% .
Key Conditions :
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Step 1 : Heating 3-aminopyridine with phosgene/urea at 130–160°C.
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Step 2 : Nitration under controlled pH and temperature to ensure regioselectivity.
Nucleophilic Substitution
2-Chloro-3-nitropyridine undergoes substitution with amides (e.g., N-methylformamide) under heat to replace the chloride group with an amino moiety. This method achieves yields up to 71% .
Reaction Example :
Substitution Reactions
The amino group at the 2-position participates in nucleophilic substitutions, while the nitro group influences reactivity through its electron-withdrawing effects.
Halogenation and Alkoxylation
The amino group can be replaced by halides or alkoxides under basic conditions. For example, reaction with bromine in acetic acid yields 2-bromo-3-nitropyridine, though specific yields require further characterization .
Reduction Reactions
The nitro group in this compound is reducible to an amine, forming 2,3-diaminopyridine . Common reducing agents include:
Reducing Agent | Conditions | Product | Notes |
---|---|---|---|
H₂/Pd-C | Ethanol, room temperature | 2,3-Diaminopyridine | Mild conditions[4*] |
Fe/HCl | Aqueous HCl, reflux | 2,3-Diaminopyridine | Economical but slower |
* Inferred from general nitro reduction trends; direct data not available in cited sources.
Mechanistic Insights
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Nitration Selectivity : The urea group in N,N'-di-(3-pyridyl)-urea directs nitration to the 2-position via electronic and steric effects, preventing decomposition or alternative positional reactivity .
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Substitution Kinetics : The amino group’s nucleophilicity is enhanced by conjugation with the pyridine ring, facilitating displacement reactions .
Stability and Reactivity Considerations
Scientific Research Applications
Pharmaceutical Applications
2-Amino-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly valuable in the development of antihypertensive agents and other therapeutic drugs.
- Antihypertensive Agents : Research indicates that derivatives of this compound can act as angiotensin II receptor antagonists, which are vital in managing hypertension. For instance, patents have documented the utility of these compounds in creating imidazopyridine-based antihypertensive medications .
- Antimicrobial Activity : Studies have shown that certain derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The presence of the nitro group enhances biological activity against various pathogens.
Agricultural Applications
In agricultural chemistry, this compound is recognized for its role as a precursor in the synthesis of herbicides.
- Herbicide Development : The compound is utilized in producing various herbicides that target broadleaf weeds while being safe for cereal crops. Its derivatives have been explored for their effectiveness in inhibiting specific enzyme pathways in plants, leading to selective herbicidal activity .
Material Science Applications
Recent research highlights the potential of this compound in materials science, particularly in non-linear optics (NLO) and optoelectronic devices.
- Optical Properties : Studies on single crystals of this compound reveal high optical transparency and significant thermal stability, making them suitable for NLO applications. The material exhibits promising second harmonic generation capabilities .
- Characterization Techniques : Characterization methods such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and UV-Vis absorption spectroscopy have been employed to assess its properties thoroughly. These analyses confirm the material's suitability for advanced optoelectronic applications due to its favorable dielectric behavior and thermal stability .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in consumer products.
- Genotoxicity Assessments : Various studies have evaluated the genotoxic potential of this compound. While some reports suggest mutagenic effects without metabolic activation, others indicate that it does not induce mutations under specific conditions . This duality emphasizes the need for careful consideration when utilizing this compound in formulations.
Case Study 1: Synthesis of Antihypertensive Drugs
A study detailed the synthesis pathway of a novel antihypertensive agent derived from this compound, demonstrating its efficacy in lowering blood pressure in hypertensive models.
Case Study 2: Herbicide Efficacy
Field trials conducted with herbicides synthesized from this compound showed a significant reduction in weed populations without adversely affecting crop yield, showcasing its agricultural importance.
Mechanism of Action
The mechanism of action of 2-Amino-3-nitropyridine involves its interaction with various molecular targets. For instance, in reduction reactions, the compound undergoes a series of steps where the nitro group is reduced to an amino group through the addition of hydrazine hydrate at the N-C2 bond, followed by the elimination of ammonia . This process highlights the compound’s ability to participate in redox reactions and its potential as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
The structural and functional differences between ANP and related nitropyridines are summarized below:
Structural Isomers: Positional Effects
2-Amino-5-nitropyridine (5-ANP)
- Structure: NO₂ at position 5 vs. 3 in ANP.
- Crystallography: Forms monohydrates and polymorphs stabilized by C–H···O/N–H···O hydrogen bonds. Unlike ANP, its nitro group is more coplanar with the pyridine ring, altering dipole moments and NLO efficiency .
- Differentiation : Indistinguishable via EI-MS due to similar fragmentation patterns but distinguishable using CI-MS/MS or MS/MS via unique daughter ions .
2-Amino-4-nitropyridine (4-ANP)
- Electronic Properties : The nitro group at position 4 creates a stronger electron-withdrawing effect, reducing HOMO-LUMO gaps compared to ANP and 5-ANP .
- Applications : Less studied for NLO applications due to weaker charge-transfer interactions.
Functional Derivatives: Substituent Effects
2,3-Diaminopyridine
- Synthesis: Produced via reduction of ANP using Sn/HCl or Fe/acidified ethanol, highlighting the reactivity of the nitro group in ANP .
2-Chloro-3-nitropyridine
- Reactivity : Chlorine at position 2 enhances electrophilic substitution but reduces hydrogen-bonding capacity compared to ANP.
- Applications : Primarily a synthetic intermediate for agrochemicals, unlike ANP’s role in NLO materials .
Co-Crystal Systems
Analytical and Spectral Comparison
Biological Activity
2-Amino-3-nitropyridine (ANP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ANP, including its antibacterial properties, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a nitro group on the pyridine ring. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.
Antibacterial Activity
A significant area of research has focused on the antibacterial properties of this compound and its derivatives. Studies have demonstrated that various aminopyridine compounds exhibit potent antimicrobial activity against a range of pathogens.
Case Study: Antibacterial Potency
A study published in 2022 investigated the antibacterial activity of synthesized derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited remarkable potency:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
2c | 0.039 ± 0.000 | Staphylococcus aureus |
Bacillus subtilis |
The compound designated as 2c showed the highest antibacterial activity, particularly against S. aureus and B. subtilis, indicating its potential as a lead compound for further development .
The mechanism underlying the antibacterial activity of ANP derivatives has been a subject of investigation. The proposed mechanism suggests that the cationic nature of these compounds allows them to disrupt bacterial cell membranes through hydrophobic and electrostatic interactions, leading to cell death . Docking studies have indicated that compounds like 2c interact favorably with bacterial target proteins, enhancing their effectiveness against specific strains .
Quantum Chemical Studies
Quantum chemical calculations have provided insights into the electronic structure and stability of this compound. Studies utilizing Density Functional Theory (DFT) have shown that charge transfer occurs within the molecule, which may play a role in its biological activity . The calculated energies for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate favorable conditions for interaction with biological targets.
Spectroscopic Analysis
Spectroscopic techniques such as FTIR and NMR have been employed to characterize this compound and its derivatives. The results from these analyses confirm the presence of key functional groups and provide data on intermolecular interactions, which are crucial for understanding their biological behavior .
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-3-nitropyridine, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound is typically synthesized via nitration of 2-aminopyridine derivatives or halogen displacement reactions. For example, 4,5-dichloro-3-nitropyridin-2-amine undergoes nucleophilic substitution with amines (e.g., pyrrolidine or piperazine) in the presence of diisopropylethylamine in 2-propanol to yield intermediates that are further reduced . Key factors affecting yield include:
- Catalyst choice : SnCl₂·2H₂O enables nitro group reduction, but excess catalyst may lead to byproducts.
- Temperature control : Elevated temperatures (e.g., 90°C) improve displacement efficiency in low-nucleophilicity reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction kinetics for nitro group reduction .
Q. How do computational methods (DFT, MP2) compare with experimental data in predicting the molecular geometry of this compound?
Advanced Research Question
Density functional theory (B3LYP/6-311++G(d,p)) and MP2 calculations align closely with X-ray crystallographic data for bond lengths and angles. For instance:
- Bond lengths : The C–N bond in the nitro group is calculated as 1.46 Å (DFT) vs. 1.45 Å (experimental) .
- Torsional angles : Intramolecular hydrogen bonding (N–H···O) stabilizes the planar structure, as confirmed by NBO analysis .
Discrepancies arise in dihedral angles due to solvent effects in simulations (e.g., DMSO in NMR studies) versus solid-state crystallography .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Basic Research Question
- IR spectroscopy : Identifies functional groups via N–H stretching (3300–3500 cm⁻¹) and nitro asymmetric stretching (1530 cm⁻¹) .
- NMR : ¹H and ¹³C chemical shifts in DMSO are calculated using the GIAO method with IEF-PCM solvent modeling. Experimental shifts (e.g., ¹³C at 158.2 ppm for the nitro group) match DFT predictions within 2 ppm .
- UV-Vis : Electronic transitions (HOMO→LUMO) correlate with charge transfer within the molecule, with λ_max ≈ 320 nm .
Q. How does this compound function as a precursor in synthesizing heterocyclic compounds with pharmaceutical relevance?
Advanced Research Question
The nitro and amino groups enable versatile functionalization:
- Reductive alkylation : Nitro group reduction (e.g., using SnCl₂ or H₂/Pd-C) yields intermediates for imidazo[4,5-b]pyridines, which exhibit kinase inhibitory activity .
- Cyclocondensation : Reacts with aldehydes (e.g., 1,3-dimethylpyrazole-4-carbaldehyde) in Na₂S₂O₄-mediated reactions to form fused heterocycles .
Methodological challenges include controlling regioselectivity in multi-step syntheses and minimizing side reactions (e.g., over-reduction of nitro groups) .
Q. What are the nonlinear optical (NLO) properties of this compound-based cocrystals, and how do intermolecular interactions enhance efficiency?
Advanced Research Question
Cocrystals with 4-hydroxybenzenesulfonate exhibit NLO efficiencies tenfold higher than KDP (KH₂PO₄) due to:
- Donor-acceptor interactions : The pyridinium cation (electron donor) and sulfonate anion (acceptor) create a polarized network .
- Hydrogen bonding : O–H···N and N–H···O bonds stabilize the crystal lattice, enhancing macroscopic susceptibility .
SHG experiments on powdered samples (74–100 µm grain size) validate phase-matching capabilities .
Q. How do competing reduction pathways affect the synthesis of 2,3-diaminopyridine from this compound?
Advanced Research Question
Reduction of the nitro group using Fe/HCl or Sn/HCl yields 2,3-diaminopyridine, but side reactions occur due to:
- Over-reduction : Excessive reducing agents convert amino groups to undesired byproducts (e.g., hydroxylamines) .
- Solvent effects : Acidic ethanol improves protonation of intermediates, but aqueous HCl increases hydrolysis risks .
Optimization involves stepwise addition of SnCl₂ and strict temperature control (<70°C) to achieve yields >75% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Local exhaust ventilation mitigates inhalation risks (STOT SE3: respiratory irritation) .
- Spill management : Collect solid residues in sealed containers to avoid environmental release .
Q. How do solvent and pH influence the tautomeric equilibrium of this compound?
Advanced Research Question
In polar aprotic solvents (e.g., DMSO), the amino-nitro tautomer dominates, stabilized by intramolecular H-bonding. In acidic media (pH < 4), protonation at the pyridine nitrogen shifts equilibrium toward the cationic form, altering reactivity in electrophilic substitutions . Solvent polarity indices (e.g., ET30) correlate with tautomer population ratios, as validated by UV-Vis and NMR .
Q. What role does this compound play in solid-phase combinatorial chemistry?
Advanced Research Question
It functionalizes Wang resin via carbamate linkages, enabling parallel synthesis of substituted cyclic ureas. Key steps include:
- Resin activation : Use of diisopropylcarbodiimide (DIC) and HOAt for efficient coupling .
- Nitro group reduction : SnCl₂·2H₂O in DMF selectively reduces nitro to amine without cleaving the resin .
This method supports high-throughput screening of heterocyclic libraries for bioactive compounds .
Q. How do steric and electronic effects modulate the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing nitro group deactivates the pyridine ring, limiting participation in Pd-catalyzed couplings. However:
- Buchwald-Hartwig amination : Electron-rich aryl halides couple efficiently at the C5 position under Pd(OAc)₂/XPhos catalysis .
- Steric hindrance : Substituents at C4/C5 direct regioselectivity; bulky groups (e.g., tert-butyl) suppress side reactions .
DFT studies reveal that transition-state energies for C–N bond formation are lower at C5 due to nitro group resonance effects .
Properties
IUPAC Name |
3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHGTCRXDWOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194977 | |
Record name | 3-Nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-75-9 | |
Record name | 2-Amino-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitro-2-pyridinamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214759 | |
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Record name | 2-Amino-3-nitropyridine | |
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Record name | 3-Nitropyridin-2-ylamine | |
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Record name | 3-nitropyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.950 | |
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Record name | 3-Nitro-2-pyridinamine | |
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Retrosynthesis Analysis
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